molecular formula C22H18N2O2S B11564462 2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11564462
M. Wt: 374.5 g/mol
InChI Key: DVPQVVPSDAPFJE-UHFFFAOYSA-N
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Description

2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a benzothiazole moiety, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method involves the reaction of 2-methoxy-6-hydroxybenzaldehyde with 5-methyl-1,3-benzothiazol-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzothiazole moiety imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-methoxy-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H18N2O2S/c1-14-6-11-20-18(12-14)24-22(27-20)15-7-9-17(10-8-15)23-13-16-4-3-5-19(26-2)21(16)25/h3-13,25H,1-2H3

InChI Key

DVPQVVPSDAPFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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